molecular formula C18H25ClN6O3 B2598798 N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1179464-41-5

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2598798
CAS RN: 1179464-41-5
M. Wt: 408.89
InChI Key: FKETZFKBLRBILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4,6-dichloro-1,3,5-triazine with two equivalents of morpholine to form the 4,6-dimorpholino-1,3,5-triazine, followed by reaction with a 3-methoxyaniline to substitute the remaining chlorine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar triazine ring, with the morpholino and methoxyphenyl groups adding steric bulk .


Chemical Reactions Analysis

Triazines are known to undergo reactions at the ring nitrogen atoms, such as alkylation, acylation, and nucleophilic substitution . The morpholino groups might also participate in reactions, particularly if protonated.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholino groups might increase its solubility in polar solvents, while the aromatic ring could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines has been developed, demonstrating the compound's utility in creating derivatives with potential antileukemic activity (Dolzhenko et al., 2021).
  • In another study, morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives showed high cytotoxicity against B16 melanoma cells, indicating the compound's role in synthesizing derivatives with significant biological activities (Jin et al., 2018).
  • The synthesis and thermal rearrangement of 2-(2-chloroethoxy)-4,6-disubstituted sym-triazines were explored, with derivatives formed from 4,6-dimorpholino(dipiperidino) showing potential for further chemical and biological evaluation (Dovlatyan et al., 2010).

Biological Activities and Applications

  • Antimicrobial activities of novel triazole derivatives, including structures related to "N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride," were identified, highlighting the compound's potential in developing antimicrobial agents (Bektaş et al., 2007).
  • In the context of chemical kinetics and mechanisms, studies involving the reactions of similar compounds with alicyclic amines have provided insights into the reactivity and potential applications of such triazine derivatives in chemical synthesis and drug development (Castro et al., 2001).

Future Directions

The study of novel triazine derivatives is an active area of research, given their wide range of potential biological activities. Future work could involve studying the biological activity of this compound, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

N-(3-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-3-14(13-15)19-16-20-17(23-5-9-26-10-6-23)22-18(21-16)24-7-11-27-12-8-24;/h2-4,13H,5-12H2,1H3,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKETZFKBLRBILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

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